4H-Pyrrolo[2,3-d]thiazole-5-carboxamide

Catalog No.
S7929480
CAS No.
M.F
C6H5N3OS
M. Wt
167.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4H-Pyrrolo[2,3-d]thiazole-5-carboxamide

Product Name

4H-Pyrrolo[2,3-d]thiazole-5-carboxamide

IUPAC Name

4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxamide

Molecular Formula

C6H5N3OS

Molecular Weight

167.19 g/mol

InChI

InChI=1S/C6H5N3OS/c7-5(10)3-1-4-6(9-3)8-2-11-4/h1-2,9H,(H2,7,10)

InChI Key

GSTDLFUESDSNLI-UHFFFAOYSA-N

SMILES

C1=C(NC2=C1SC=N2)C(=O)N

Canonical SMILES

C1=C(NC2=C1SC=N2)C(=O)N

4H-Pyrrolo[2,3-d]thiazole-5-carboxamide is a heterocyclic compound characterized by a pyrrolo-thiazole framework. This compound features a carboxamide functional group at the 5-position of the thiazole ring, contributing to its potential biological activities and chemical reactivity. The structure consists of a fused pyrrole and thiazole ring, which enhances its stability and reactivity in various chemical environments. The molecular formula for 4H-Pyrrolo[2,3-d]thiazole-5-carboxamide is C7H6N2OSC_7H_6N_2OS, and it has a molecular weight of approximately 166.20 g/mol.

Due to its functional groups:

  • Oxidation: This compound can undergo oxidation reactions, potentially forming corresponding carboxylic acids or other oxidized derivatives.
  • Substitution Reactions: The nitrogen atoms in the pyrrole or thiazole rings can act as nucleophiles, allowing for substitution reactions with electrophiles.
  • Condensation Reactions: The carboxamide group can participate in condensation reactions, forming amides or imides with other reactive species.

These reactions make the compound versatile in synthetic organic chemistry.

4H-Pyrrolo[2,3-d]thiazole-5-carboxamide has shown promising biological activities, particularly in the fields of medicinal chemistry and pharmacology. Studies indicate that compounds with similar structures exhibit:

  • Antitumor Activity: Research suggests that derivatives of this compound may possess cytotoxic properties against various cancer cell lines, indicating potential as anticancer agents .
  • Antimicrobial Properties: Some studies have reported that thiazole-containing compounds can exhibit antifungal and antibacterial activities, making them candidates for new antimicrobial therapies .
  • Neuroprotective Effects: Compounds with similar frameworks have been investigated for neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases.

The synthesis of 4H-Pyrrolo[2,3-d]thiazole-5-carboxamide typically involves multi-step processes:

  • Formation of Thiazole Ring: Starting materials such as thioketones and α-amino acids can be reacted to form thiazole derivatives.
  • Cyclization: The thiazole derivative undergoes cyclization with pyrrole or similar heterocycles to form the fused structure.
  • Carboxamidation: The final step involves introducing the carboxamide group through reaction with amines or isocyanates.

These methods can vary based on desired substituents and functional groups on the final product.

4H-Pyrrolo[2,3-d]thiazole-5-carboxamide has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activity, this compound is being explored for development into novel anticancer and antimicrobial drugs.
  • Agricultural Chemistry: Its antifungal properties suggest applications in agricultural fungicides.
  • Material Science: The unique properties of this compound may also lend themselves to applications in organic electronics or as precursors in material synthesis.

Interaction studies involving 4H-Pyrrolo[2,3-d]thiazole-5-carboxamide have focused on its binding affinity to various biological targets:

  • Protein Binding Studies: Investigations into how this compound interacts with specific proteins can provide insights into its mechanism of action and efficacy as a drug candidate.
  • Molecular Docking Simulations: These studies help predict how well the compound fits into target proteins, which is crucial for drug design.

Such studies are essential for understanding the pharmacodynamics and pharmacokinetics of the compound.

Several compounds share structural similarities with 4H-Pyrrolo[2,3-d]thiazole-5-carboxamide. Here are some notable examples:

Compound NameStructure TypeUnique Features
4H-Pyrrolo[3,2-d]thiazole-5-carboxylic acidThiazole derivativeContains a carboxylic acid instead of amide
Thiazolo[3,2-a]pyridinePyridine fused thiazoleExhibits different biological activities
1,3-Thiazole derivativesThiazole-basedDiverse applications in medicinal chemistry

These compounds highlight the structural diversity within thiazole-containing derivatives while showcasing the unique characteristics of 4H-Pyrrolo[2,3-d]thiazole-5-carboxamide that may confer specific biological activities or reactivity patterns.

XLogP3

0.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

167.01533297 g/mol

Monoisotopic Mass

167.01533297 g/mol

Heavy Atom Count

11

Dates

Last modified: 02-18-2024

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